molecular formula C23H23NO6 B3433521 Fmoc-dl-glu(oall)-oh CAS No. 366491-50-1

Fmoc-dl-glu(oall)-oh

Cat. No.: B3433521
CAS No.: 366491-50-1
M. Wt: 409.4 g/mol
InChI Key: LRBARFFNYOKIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-dl-glutamic acid 5-allyl ester, commonly referred to as Fmoc-dl-glu(oall)-oh, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a popular protecting group in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-dl-glutamic acid 5-allyl ester typically involves the protection of the amino group of dl-glutamic acid with the Fmoc group, followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Fmoc-dl-glutamic acid 5-allyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc-dl-glutamic acid 5-allyl ester undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Ester Hydrolysis: Conversion of the allyl ester to the corresponding carboxylic acid using palladium catalysts.

    Substitution: Nucleophilic substitution reactions at the allyl group.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: Palladium(0) catalysts in the presence of a nucleophile such as morpholine.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Deprotection: dl-glutamic acid with a free amino group.

    Ester Hydrolysis: dl-glutamic acid.

    Substitution: Substituted glutamic acid derivatives.

Scientific Research Applications

Fmoc-dl-glutamic acid 5-allyl ester is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Fmoc-dl-glutamic acid 5-allyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during the synthesis process. The allyl ester group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-glutamic acid: Lacks the allyl ester group, making it less versatile in certain synthetic applications.

    Boc-glutamic acid: Uses a different protecting group (tert-butyloxycarbonyl) which requires different deprotection conditions.

    Cbz-glutamic acid: Uses the carbobenzyloxy protecting group, which is less commonly used in modern peptide synthesis.

Uniqueness

Fmoc-dl-glutamic acid 5-allyl ester is unique due to its dual protecting groups, which provide greater flexibility and control in peptide synthesis. The Fmoc group allows for easy deprotection under basic conditions, while the allyl ester group can be selectively removed using palladium catalysts, enabling the synthesis of complex peptides with high precision.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366491-50-1
Record name 5-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366491-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-dl-glu(oall)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-dl-glu(oall)-oh
Reactant of Route 3
Reactant of Route 3
Fmoc-dl-glu(oall)-oh
Reactant of Route 4
Reactant of Route 4
Fmoc-dl-glu(oall)-oh
Reactant of Route 5
Reactant of Route 5
Fmoc-dl-glu(oall)-oh
Reactant of Route 6
Reactant of Route 6
Fmoc-dl-glu(oall)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.